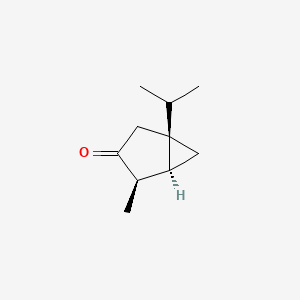
alpha-Thujone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Thujone: is a monoterpene ketone that occurs naturally in several plants, including wormwood, sage, and some junipers. It is one of the primary components of the essential oils derived from these plants. This compound is known for its distinctive odor and has been historically associated with the spirit absinthe. Despite its presence in absinthe, it is unlikely to be responsible for the alleged psychoactive effects of the drink due to its low concentration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Alpha-Thujone can be synthesized through a six-step process starting from dimethylfulvene. The synthesis involves functionalization of dimethylfulvene, followed by several steps to introduce the necessary functional groups and achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the essential oils of wormwood, sage, and other plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components of the essential oil .
Análisis De Reacciones Químicas
Types of Reactions: : Alpha-Thujone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield thujol, a corresponding alcohol.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroxythujones (2-hydroxythujone, 4-hydroxythujone, 7-hydroxythujone).
Reduction: Thujol.
Substitution: Depending on the nucleophile used, various substituted thujones can be formed.
Aplicaciones Científicas De Investigación
Alpha-Thujone has several scientific research applications:
Mecanismo De Acción
Alpha-Thujone exerts its effects primarily by modulating the gamma-aminobutyric acid (GABA) type A receptor. It acts as a competitive inhibitor of the GABA receptor, which leads to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, a known GABA receptor antagonist . This compound is quickly metabolized in the liver, forming several hydroxylated metabolites that are less toxic and more readily excreted .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Thujone: Another diastereomer of thujone, which is less potent as a GABA receptor modulator compared to alpha-Thujone.
Sabinol: A related monoterpene with similar structural features but different biological activities.
Jasmone: A structurally related compound used in the fragrance industry.
Uniqueness: : this compound is unique due to its higher potency as a GABA receptor modulator compared to its beta isomer. Its distinctive odor and presence in various essential oils also set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10+/m1/s1 |
Clave InChI |
USMNOWBWPHYOEA-WEDXCCLWSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
SMILES canónico |
CC1C2CC2(CC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
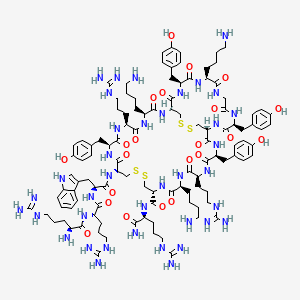
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)
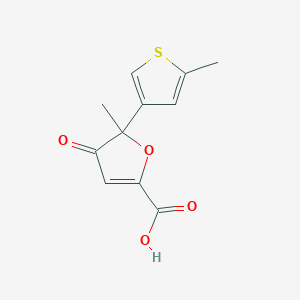
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
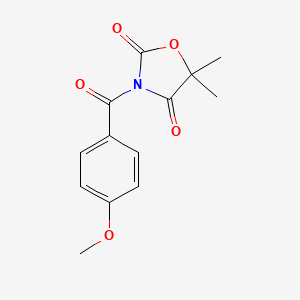
![2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771936.png)
![Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate](/img/structure/B10771938.png)
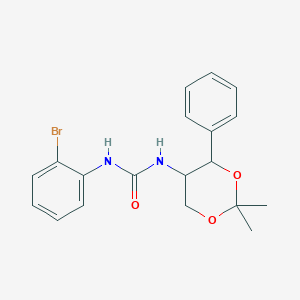
![2-[(5R)-4-{2-[3-(3-methylbutoxy)phenyl]acetyl}-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771942.png)
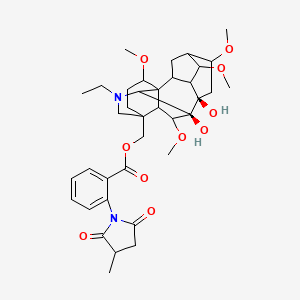
![7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10771952.png)
![(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)
![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)
